molecular formula C35H40O8 B1262434 Arteminolide B

Arteminolide B

Cat. No.: B1262434
M. Wt: 588.7 g/mol
InChI Key: CXNZHHWXJRMDBV-PAIAVIFNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arteminolide B is a sesquiterpene lactone isolated from the aerial parts of the medicinal plant Artemisia argyi . It serves as a potent inhibitor of farnesyl protein transferase (FPTase), demonstrating bioactivity with an IC50 value in the range of 0.7 to 1 µM . The mechanism of action involves the disruption of the Ras signaling pathway. FPTase catalyzes a critical post-translational modification known as farnesylation, which is essential for the membrane association and activation of Ras oncoproteins . By inhibiting FPTase, this compound prevents the proper localization and function of Ras, a key "molecular switch" regulating cell growth and proliferation . This action makes it a valuable compound for investigating oncogenesis and potential anticancer strategies. Supporting its research value, studies have shown that this compound can affect H-Ras processing and inhibit cellular growth in H- ras -transformed cells . Its structure, a guaianolide-derived terpenoid, has been elucidated through spectroscopic methods . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C35H40O8

Molecular Weight

588.7 g/mol

IUPAC Name

[(1'R,2'R,3S,3aR,4S,5'S,9'S,9aS,9bR,10'S,11'S)-2'-hydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7,7'-trioxospiro[4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C35H40O8/c1-16(2)12-23(37)41-22-14-18(4)24-21(36)13-17(3)25(24)28-26(22)35(31(39)43-28)15-34-11-10-32(35,6)29(34)27-20(8-9-33(34,7)40)19(5)30(38)42-27/h10-13,20,22,25-29,40H,5,8-9,14-15H2,1-4,6-7H3/t20-,22-,25-,26+,27-,28+,29-,32-,33+,34-,35+/m0/s1

InChI Key

CXNZHHWXJRMDBV-PAIAVIFNSA-N

Isomeric SMILES

CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)OC(=O)C=C(C)C)[C@]4(C[C@@]56C=C[C@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C

Canonical SMILES

CC1=C2C(C3C(C(C1)OC(=O)C=C(C)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C

Synonyms

arteminolide B

Origin of Product

United States

Mechanistic Investigations of Biological Activities of Arteminolide B

Farnesyltransferase (FTase) Inhibition and Anti-proliferative Mechanisms

The Ras family of proteins are small GTPases that act as molecular switches in signaling pathways that regulate critical cellular processes, including proliferation, survival, and differentiation. nih.govnih.gov For Ras proteins to function, they must be localized to the plasma membrane, a process that requires a series of post-translational modifications. nih.gov The initial and essential step in this process is farnesylation, the attachment of a farnesyl pyrophosphate group to the C-terminal cysteine residue of the Ras protein, which is catalyzed by the enzyme farnesyltransferase (FTase). nih.govresearchgate.net Inhibition of FTase prevents Ras from reaching the cell membrane, thereby blocking its signaling functions and offering a target for anti-cancer therapies. researchgate.netnih.gov

Arteminolide (B10846810) B has been identified as a potent inhibitor of farnesyltransferase. In studies evaluating a series of arteminolides, Arteminolide B, along with its related compounds Arteminolide C and D, demonstrated significant inhibitory effects on FTase. capes.gov.br The inhibitory concentration (IC₅₀) values for these arteminolides were found to be in the range of 0.7 to 1.0 µM. capes.gov.br These dimeric guaianolides were identified as new FTase inhibitors from the aerial parts of Artemisia argyi. capes.gov.brnih.gov

Table 1: FTase Inhibitory Activity of Arteminolides

CompoundSource OrganismFTase IC₅₀ (µM)Reference
This compoundArtemisia argyi0.7 - 1.0 capes.gov.br
Arteminolide CArtemisia argyi0.7 - 1.0 capes.gov.br
Arteminolide DArtemisia argyi0.7 - 1.0 capes.gov.br

The inhibition of FTase by this compound directly interferes with the post-translational modification of Ras proteins. This farnesylation is a crucial step for the proper localization and function of Ras. plos.org By blocking FTase, this compound prevents the farnesylation of H-Ras, which in turn inhibits its processing and subsequent translocation to the plasma membrane. capes.gov.br This disruption of Ras processing effectively negates its downstream signaling capabilities, which are often hyperactive in cancerous cells. capes.gov.br The evaluation of this compound's effects confirmed its impact on H-Ras processing within cellular models. capes.gov.br

Consistent with its role as an FTase inhibitor, this compound has demonstrated anti-proliferative effects, particularly in cells transformed with the H-Ras oncogene. capes.gov.br Studies have shown that FTase inhibitors like the arteminolides can suppress the growth of transformed cells more effectively than normal cells. nih.gov The growth-inhibitory effects of this compound were specifically evaluated in H-Ras-transformed NIH3T3 cells. capes.gov.br Research on the broader class of arteminolides confirmed their ability to inhibit tumor cell growth in a dose-dependent manner.

The anti-proliferative effects of arteminolides observed in vitro have been further validated in preclinical animal models. A study investigating the anti-tumor effects of arteminolides, including this compound, used a mouse xenograft model to assess their in vivo efficacy. In this research, it was demonstrated that Arteminolide C, a closely related compound, successfully blocked the in vivo growth of human colon and lung tumor xenografts in nude mice, and did so without causing a loss of body weight. These findings underscore the potential of this class of compounds to inhibit tumor growth in a preclinical setting.

Anti-proliferative Effects in H-Ras-Transformed Cells

Anti-inflammatory Pathway Modulation

Beyond its effects on cell proliferation, this compound also influences key inflammatory pathways. Chronic inflammation is a known contributor to the development and progression of various diseases, and targeting inflammatory signaling molecules is a significant area of therapeutic research.

This compound has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation and immunity. In studies using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), this compound displayed inhibitory activity on NF-κB activation. It was specifically established that this compound suppressed the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of the inflammatory response. The IC₅₀ values for the inhibition of LPS-induced NF-κB activation by a group of isolated sesquiterpenes, including this compound, were between 0.49 and 7.17 µM. The mechanism for related compounds involves preventing the degradation of IκBα, an inhibitor of NF-κB, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus.

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

ActivityCell LineCompound Group IC₅₀ (µM)Reference
LPS-Induced NF-κB Activation InhibitionRAW264.70.49 - 7.17
LPS-Induced NO Production InhibitionRAW264.71.46 - 6.16
LPS-Induced TNF-α Production InhibitionRAW264.73.19 - 27.76

Inhibition of Cyclooxygenase-2 (COX-2) Expression

This compound has been shown to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. researchgate.netnih.govfrontiersin.org Studies have revealed that this compound's inhibitory action on COX-2 is linked to its ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.govfrontiersin.org

In a study involving lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, this compound was found to suppress the NF-κB mediated expression of COX-2 with an IC50 value of 7.17 µM. researchgate.netnih.govfrontiersin.org This indicates that this compound does not directly inhibit the enzymatic activity of COX-2, but rather prevents its synthesis at the genetic level by targeting the NF-κB pathway. nih.govcapes.gov.br This mode of action is a common feature among many anti-inflammatory compounds. researchgate.netnih.govfrontiersin.org

The NF-κB pathway is a crucial regulator of the inflammatory response. aai.org When activated by stimuli such as LPS, it translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including the gene for COX-2. aai.org By inhibiting NF-κB, this compound effectively blocks this cascade, leading to a reduction in COX-2 expression and consequently, a decrease in prostaglandin (B15479496) production.

Reduction of Inflammatory Mediators (e.g., Nitric Oxide, TNF-α)

In addition to its effect on COX-2, this compound has demonstrated the ability to reduce the production of other key inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.govcapes.gov.brkribb.re.kr

Nitric Oxide (NO): In LPS-stimulated RAW 264.7 cells, this compound inhibited the production of NO with an IC50 value ranging from 1.46 to 6.16 µM. nih.gov This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govcapes.gov.brnih.gov Like COX-2, the gene for iNOS is also a target of the NF-κB transcription factor. nih.govcapes.gov.br Therefore, the inhibition of NF-κB by this compound is the underlying mechanism for the reduced production of both COX-2 and NO. nih.govcapes.gov.br

Tumor Necrosis Factor-alpha (TNF-α): this compound has also been shown to inhibit the production of TNF-α, a potent pro-inflammatory cytokine. nih.govcapes.gov.brkribb.re.kr In the same cellular model, it displayed an IC50 value between 3.19 and 27.76 µM for the inhibition of TNF-α production. nih.govkribb.re.kr The production of TNF-α is also regulated by the NF-κB pathway, further highlighting the central role of NF-κB inhibition in the anti-inflammatory effects of this compound. nih.govugent.be

Table 1: Inhibitory Activity of this compound on Inflammatory Mediators

Inflammatory MediatorIC50 Value (µM)Cell LineKey Findings
COX-2 Expression 7.17RAW 264.7Suppressed NF-κB mediated expression. researchgate.netnih.govfrontiersin.org
Nitric Oxide (NO) 1.46 - 6.16RAW 264.7Inhibited LPS-induced NO production. nih.gov
TNF-α 3.19 - 27.76RAW 264.7Inhibited LPS-induced TNF-α production. nih.govkribb.re.kr

Broader Context of Sesquiterpene Lactone Mechanisms in Bioactivity

The anti-inflammatory mechanisms of this compound are consistent with the broader understanding of how sesquiterpene lactones (SLs) exert their biological activities. core.ac.ukfrontiersin.org SLs are a large and diverse group of natural compounds known for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects. core.ac.ukresearchgate.netnih.gov

A key structural feature responsible for the bioactivity of many SLs is the α-methylene-γ-lactone moiety. mdpi.com This reactive group can interact with biological molecules through a process called Michael addition, particularly with the sulfhydryl groups of cysteine residues in proteins. mdpi.com

Many SLs are known to inhibit the transcription factor NF-κB, which is a central regulator of the inflammatory response. aai.orgacs.orgbenthamdirect.com The proposed mechanism for this inhibition involves the alkylation of specific cysteine residues on the p65 subunit of NF-κB. acs.orgnih.gov This modification prevents NF-κB from binding to DNA and activating the transcription of pro-inflammatory genes. frontiersin.orgacs.org

The ability of SLs to modulate the NF-κB pathway explains their inhibitory effects on a wide array of inflammatory processes, including the production of cytokines like TNF-α, interleukins, and the expression of enzymes such as COX-2 and iNOS. mdpi.comencyclopedia.pub The actions of this compound on these specific targets place it firmly within the established mechanistic framework of this important class of natural products.

Structure Activity Relationship Sar Studies of Arteminolide B and Analogs

Impact of Structural Variations on FTase Inhibitory Potency

Variations in the structure of the dimeric guaianolide scaffold of arteminolides have a profound impact on their ability to inhibit FTase, an enzyme critical for the post-translational modification of Ras proteins. nih.govresearchgate.net

Arteminolide (B10846810) B is part of a series of related dimeric sesquiterpene lactones, including Arteminolides A, C, and D, which were isolated from Artemisia species. d-nb.infoencyclopedia.pub While all four compounds exhibit inhibitory activity against FTase, their potencies vary, highlighting the sensitivity of the enzyme to subtle structural differences. d-nb.infonih.gov

Arteminolide A was found to inhibit recombinant rat FPTase with an IC50 value of 0.36 µM. d-nb.info The subsequent discovery and analysis of Arteminolides B, C, and D from Artemisia argyi revealed their inhibitory activities against recombinant human FPTase. d-nb.info Arteminolide B demonstrated the most potent inhibition in this series with an IC50 value of 0.76 µM. nih.govd-nb.info Arteminolide C and Arteminolide D were slightly less potent, with IC50 values of 0.95 µM and 1.1 µM, respectively. nih.govd-nb.info These findings suggest that the specific arrangement of substituents on the dimeric structure is a key determinant of inhibitory strength.

Table 1: FTase Inhibitory Potency of Arteminolides

Compound IC50 (µM) Target Enzyme
Arteminolide A 0.36 Rat FPTase
This compound 0.76 Human FPTase
Arteminolide C 0.95 Human FPTase
Arteminolide D 1.1 Human FPTase

Data sourced from multiple studies. nih.govd-nb.info

Further emphasizing the importance of specific structural architecture, regioisomers of the arteminolides were also isolated from Artemisia argyi. nih.govcapes.gov.br In stark contrast to Arteminolides A-D, these regioisomers were found to be inactive as FTase inhibitors. nih.govcapes.gov.br This dramatic loss of activity underscores that the precise connectivity and three-dimensional orientation of the two monomeric units in the dimeric structure are essential for effective binding to and inhibition of the FTase enzyme. Molecular docking studies have suggested that active compounds like Arteminolide A and inactive isomers have different three-dimensional orientations, leading to different binding modes within the enzyme's active site. researchgate.net

Comparison with Arteminolides A, C, and D

Influence of Specific Moieties on Biological Activity

The biological activity of sesquiterpene lactones is often attributed to specific reactive functional groups, or moieties. However, SAR studies on arteminolides have revealed unexpected findings regarding their mechanism of FTase inhibition.

For many sesquiterpene lactones, a key feature responsible for biological activity is the exocyclic double bond of the α-methylene-γ-lactone ring. d-nb.info This group acts as a Michael acceptor, reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. d-nb.info Surprisingly, research has demonstrated that this exocyclic double bond does not significantly affect the FTase inhibitory activity of arteminolide. nih.govcapes.gov.br This was a critical finding, as it distinguishes the mechanism of FTase inhibition by arteminolides from the general mechanism of cytotoxicity attributed to many other sesquiterpene lactones. tandfonline.com It suggests that the interaction of arteminolides with FTase is not dependent on covalent bond formation via Michael addition at this site. tandfonline.com

The α-methylene-γ-lactone moiety is a well-established pharmacophore in many sesquiterpene lactones, responsible for a wide range of biological effects, including cytotoxic and antitumor properties. d-nb.info The reactivity of this group allows these compounds to act as alkylating agents through a Michael-type conjugate addition with biological nucleophiles, such as thiol-containing enzymes. d-nb.info This alkylation can disrupt protein function and inhibit cellular metabolism, leading to cytotoxicity. d-nb.info However, as established with the arteminolides, this specific moiety is not a prerequisite for FTase inhibition, indicating a different mode of action. tandfonline.com This highlights that while general SAR principles for a compound class are useful, specific target interactions can follow distinct rules.

Role of the Exocyclic Double Bond of the Sesquiterpene Lactone

Derivatization Strategies for Modulating Biological Activity

Understanding the SAR of this compound provides a foundation for designing derivatives with modulated biological activity. The finding that the α-methylene-γ-lactone is not essential for FTase inhibition is particularly significant. tandfonline.com This allows for chemical modifications at this position to potentially improve other properties, such as solubility or metabolic stability, without sacrificing the desired inhibitory activity.

Derivatization strategies could focus on several areas:

Modification of the Lactone Ring: Since the exocyclic double bond is not required for FTase inhibition, it can be reduced or replaced with other functional groups to fine-tune activity or reduce off-target effects commonly associated with the reactive methylene (B1212753) group. tandfonline.com

Alteration of Dimer Linkage: The inactivity of regioisomers demonstrates the critical nature of the dimer's stereochemistry and linkage. nih.govcapes.gov.br Synthetic strategies could explore novel linkages or stereochemical arrangements to probe the binding pocket of FTase and potentially discover even more potent inhibitors.

Substitution on the Monomer Units: The differing potencies of Arteminolides A, B, C, and D show that substitutions on the core guaianolide structure are influential. d-nb.info Systematic derivatization of these positions could be employed to optimize interactions with specific amino acid residues in the enzyme's active site. nih.gov

The dimerization of two monomeric guaianolides to form the arteminolide scaffold is itself a natural derivatization strategy that creates a more complex and potent FTase inhibitor from less active or inactive precursors. d-nb.info Future synthetic efforts can build upon these natural strategies to create novel compounds for therapeutic development. mdpi.com

Synthetic and Biosynthetic Pathways of Arteminolide B

Synthetic Endeavors Towards the Arteminolide (B10846810) Skeleton

The complex, polycyclic structure of arteminolides presents a significant challenge to synthetic chemists. Various strategies have been explored to construct the characteristic ring systems of these molecules.

Intramolecular [5+2] Oxidopyrylium Ion Cycloaddition Reactions

A key strategy in the synthesis of the arteminolide skeleton involves the intramolecular [5+2] cycloaddition of oxidopyrylium ions. researchgate.net This type of reaction is a powerful tool for the construction of seven-membered rings, which are a core feature of the guaianolide framework. acs.orgnsf.gov

In this approach, an oxidopyrylium ylide is generated in situ and undergoes a cycloaddition with a tethered alkene or allene. researchgate.netresearchgate.net The reaction's efficiency and stereochemical outcome can be influenced by various factors, including the nature of the tether connecting the pyrone and the dienophile. nsf.gov The use of electron-rich allenes has been found to be more effective than electron-deficient ones in these cycloadditions. researchgate.net

One notable application of this methodology is the synthesis of a compound containing the common ring skeleton of the B- and B′-rings of arteminolides. researchgate.net This was achieved in eight steps, with the pivotal step being an intramolecular [5+2] oxidopyrylium cycloaddition reaction utilizing a vinylsilyl ether tether. researchgate.netresearchgate.net

Silicon-Tethered Approaches in Total Synthesis

The use of silicon tethers has proven to be a valuable tactic in directing intramolecular reactions for the synthesis of complex molecules, including the arteminolide skeleton. researchgate.netnumberanalytics.com Silicon tethers can effectively control the proximity and orientation of reacting partners, leading to increased regioselectivity and stereoselectivity. numberanalytics.com

In the context of arteminolide synthesis, a silicon-tethered intramolecular [5+2] oxidopyrylium-based cycloaddition has been successfully employed. researchgate.netresearchgate.net This strategy has been instrumental in creating common intermediates that are thought to be biogenic precursors to the arteminolides. researchgate.netresearchgate.net The silicon tether not only facilitates the desired cycloaddition but can also be cleaved under specific conditions to yield the target carbocyclic framework. nsf.gov This approach has led to the synthesis of the entire C1-C21 linear carbon skeleton of other complex natural products, demonstrating its versatility. nih.gov

Tether TypeKey ReactionApplication in Arteminolide Synthesis
Silicon TetherIntramolecular [5+2] Oxidopyrylium Ion CycloadditionSynthesis of the common ring skeleton of the B- and B′-rings. researchgate.netresearchgate.net
Silicon TetherRing-Closing MetathesisNot directly applied to Arteminolide B, but used for constructing similar complex diene motifs. nih.gov

Bioinspired Cyclization Strategies

Bioinspired synthesis aims to mimic the proposed biosynthetic pathways of natural products. researchgate.net For dimeric guaianolides, a key proposed step is a Diels-Alder reaction between two monomeric guaianolide units. researchgate.net This [4+2] cycloaddition is a plausible mechanism for the formation of the dimeric linkage. nih.govnih.gov

Synthetic efforts have explored this bioinspired approach. For instance, the total synthesis of related caged sesquiterpenoids, artatrovirenols A and B, utilized a bioinspired intramolecular [4+2] cyclization to construct the complex tetracyclic core. researchgate.netnih.govresearchgate.net This successful application lends support to the hypothesis that similar Diels-Alder-type reactions could be involved in the biosynthesis of arteminolides. researchgate.net The strategy often involves the careful design of a precursor that can undergo the desired cyclization under laboratory conditions, providing insight into the natural formation process. researchgate.netnih.gov

Proposed Biogenetic Pathways of Dimeric Guaianolides

The biosynthesis of dimeric guaianolides like this compound is believed to involve the coupling of two monomeric sesquiterpenoid units. sci-hub.se These monomers are themselves derived from the mevalonic acid pathway. sci-hub.se

The primary proposed mechanism for the dimerization is a Diels-Alder [4+2] cycloaddition reaction. researchgate.netnih.gov In this scenario, one monomeric guaianolide acts as a diene, while another acts as a dienophile. The specific stereochemistry of the resulting dimer is determined by the facial selectivity of this cycloaddition. d-nb.info It is speculated that fulvenoguaianolide derivatives may act as precursors in these Diels-Alder type reactions. researchgate.net

Based on the connectivity between the two monomer units, dimeric guaianolides can be categorized into different types, with the majority being formed through a [4+2] cycloaddition. nih.gov Other less common linkages include [2+2] cycloadditions and ester bonds. nih.govresearchgate.net The study of various isolated dimeric guaianolides from Artemisia species supports the prevalence of the Diels-Alder dimerization pathway. nih.govresearchgate.net

Dimerization TypeProposed MechanismPrecursors
Diels-Alder Adduct[4+2] CycloadditionTwo monomeric guaianolide units. researchgate.netnih.gov
[2+2] Cycloaddition Adduct[2+2] CycloadditionTwo monomeric guaianolide units. nih.gov
Ester Linkage AdductEsterificationTwo monomeric units, one with a carboxylic acid and the other with a hydroxyl group. nih.govresearchgate.net

Advanced Preclinical Pharmacological Research and Drug Discovery Implications

Molecular Target Identification and Validation (Preclinical)

A pivotal step in drug discovery is the identification and validation of molecular targets through which a compound exerts its biological effects. angelinipharma.commalariaworld.orgresearchgate.netmdpi.com Research on Arteminolide (B10846810) B has successfully identified several key proteins and pathways that it directly modulates.

The Ras family of proteins (including KRAS, HRAS, and NRAS) are small GTPases that function as critical switches in signal transduction pathways, regulating cell growth, division, and differentiation. promega.demedlineplus.gov These proteins relay signals from outside the cell to the nucleus. medlineplus.gov The activation of Ras is a multi-step process, and its proper function is essential for normal cell signaling. promega.de When mutated, Ras genes act as oncogenes and can drive tumor growth, making the Ras signaling pathway a significant target in cancer therapy. promega.dewikipedia.orgsalk.edu Preclinical studies have evaluated the effects of Arteminolide B on cells transformed with the H-ras oncogene, indicating that the Ras signaling cascade is a key target of the compound's activity. nih.govacs.org

For Ras proteins to become active and localize to the cell membrane, they must undergo a post-translational modification process called prenylation. tandfonline.com The enzyme farnesyltransferase (FTase) catalyzes the first step of this process. tandfonline.comresearchgate.net By inhibiting FTase, compounds can block Ras processing, leading to the suppression of its oncogenic activity. nih.govtandfonline.com

This compound has been identified as a potent inhibitor of farnesyl protein transferase. nih.govacs.orgacs.orgcapes.gov.br Studies have shown that this compound and its related compounds, Arteminolide C and D, inhibit FTase with IC₅₀ values in the range of 0.7 to 1.1 μM. nih.govacs.orgresearchgate.net This direct enzymatic inhibition is a primary mechanism by which this compound disrupts Ras-dependent signaling pathways. nih.gov

Beyond its effects on cell proliferation, this compound has demonstrated significant anti-inflammatory activity. This is achieved by targeting key components of inflammatory signaling pathways, namely Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2). NF-κB is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress and cytokines. nih.govnih.gov COX-2 is an enzyme responsible for inflammation and pain. researchgate.netfrontiersin.org

In preclinical models, this compound has been shown to suppress the expression of COX-2 through the inhibition of the NF-κB pathway. researchgate.netfrontiersin.orgcapes.gov.br Bioassay-guided fractionation of extracts from Artemisia sylvatica identified this compound as an active compound that displayed inhibitory activity on NF-κB activation induced by lipopolysaccharides (LPS) in RAW264.7 cells. capes.gov.br Specifically, it was found to suppress NF-κB mediated expression of COX-2 with an IC₅₀ value of 7.17 µM. researchgate.netfrontiersin.org This demonstrates that this compound can modulate inflammatory responses by directly targeting these critical pathways.

Table 1: Molecular Targets of this compound

TargetActivityIC₅₀ ValueResearch Context
Farnesyltransferase (FTase) Inhibition0.7 - 1.0 µM nih.govacs.orgIn vitro enzyme assay
NF-κB Inhibition of activation0.49 - 7.17 µM capes.gov.brLPS-induced RAW264.7 cells
COX-2 Suppression of expression7.17 µM researchgate.netfrontiersin.orgNF-κB mediated expression

Farnesyltransferase as a Direct Enzyme Target

This compound as a Lead Compound for Therapeutic Development

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structures that require modification to achieve better drug-like properties. tandfonline.com The demonstrated ability of this compound to inhibit farnesyltransferase, and consequently H-Ras processing, positions it as a valuable lead compound for the development of anti-cancer drugs. nih.govtandfonline.comcapes.gov.br Its inhibitory effects on the growth of tumor cells further validate its potential as a starting point for creating novel therapeutics. capes.gov.brcapes.gov.br The unique chemical scaffold of this compound provides a foundation for medicinal chemists to design and synthesize more potent and selective derivatives.

Application of Computational Methodologies in this compound Research (e.g., Network Pharmacology)

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. nih.govfrontiersin.org Techniques such as molecular docking, molecular dynamics simulations, and network pharmacology are powerful in silico tools in medicinal plant research. nih.govfrontiersin.org These approaches allow researchers to predict how a compound like this compound might interact with its molecular targets at an atomic level, elucidate its mechanism of action, and understand its broader effects on biological networks. nih.gov

While specific computational studies focusing exclusively on this compound are not extensively detailed in the literature, the application of these methods is a logical and necessary step in its development. For instance, molecular docking could be used to model the binding of this compound to the active site of farnesyltransferase or NF-κB. Network pharmacology could help to predict other potential targets and pathways affected by this compound, providing a holistic view of its pharmacological profile. Such computational approaches are invaluable for refining lead compounds and guiding the synthesis of new analogues with improved therapeutic properties. frontiersin.orgcardiff.ac.uk

Future Directions in Arteminolide B Academic Research

Elucidation of Comprehensive Molecular Signaling Networks

Future academic research into Arteminolide (B10846810) B is poised to significantly expand our understanding of its intricate interactions within cellular signaling pathways. A primary focus of this research will be the comprehensive elucidation of the molecular signaling networks that Arteminolide B modulates. Current evidence strongly indicates that a key mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netfrontiersin.org

This compound has been shown to suppress the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal mediators of inflammation. frontiersin.org The inhibitory concentration (IC50) value for the suppression of NF-κB mediated expression of COX-2 by this compound has been reported as 7.17 μM. frontiersin.org This inhibitory action on the NF-κB pathway is a critical aspect of its anti-inflammatory properties.

Furthermore, research has identified this compound as an inhibitor of farnesyl protein transferase (FPTase), an enzyme implicated in the signaling pathways that contribute to tumor growth. mdpi.comresearchgate.net The IC50 values for the inhibition of recombinant human FPTase by this compound and its related compounds, Arteminolide C and Arteminolide D, have been determined to be 0.76 μM, 0.95 μM, and 1.1 μM, respectively. d-nb.infoacs.org

Future investigations will likely employ advanced methodologies such as transcriptomics, proteomics, and metabolomics to map the broader impact of this compound on cellular signaling. These studies will aim to identify additional protein targets and signaling cascades affected by the compound, moving beyond the currently known interactions with the NF-κB and FPTase pathways. A deeper understanding of these complex molecular interactions will be crucial for fully characterizing the therapeutic potential of this compound.

Detailed Analysis of Drug-Receptor Binding Modes

A critical area for future research is the detailed analysis of the binding modes between this compound and its molecular targets. While the inhibitory effects on enzymes like FPTase are established, the precise molecular interactions underpinning this inhibition are not yet fully understood for this compound itself. Molecular docking studies on related compounds, such as arteminolide A, have provided initial insights into potential binding mechanisms with FPTase. researchgate.net These studies suggest that the orientation of the ligand within the enzyme's active site is a key determinant of inhibitory activity. researchgate.net

Future research will need to utilize high-resolution structural biology techniques, including X-ray crystallography and cryo-electron microscopy, to determine the co-crystal structure of this compound in complex with its target proteins. These structural data will provide invaluable, atom-level detail of the binding interface, revealing the specific amino acid residues involved in the interaction and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

In silico molecular dynamics simulations will also play a crucial role in complementing experimental data. These simulations can model the dynamic behavior of the drug-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that occur upon binding. Understanding these detailed binding modes is a prerequisite for the rational design of more potent and selective this compound analogs.

Rational Design and Synthesis of Novel this compound Analogs

Building upon a detailed understanding of its structure-activity relationships and drug-receptor binding modes, the rational design and synthesis of novel this compound analogs represents a promising avenue for future research. The goal of this research will be to develop new compounds with improved therapeutic properties, such as enhanced potency, greater selectivity, and more favorable pharmacokinetic profiles.

The synthesis of the core ring structure of arteminolides has been a subject of investigation, with methods like intramolecular [5 + 2] oxidopyrylium ion cycloaddition reactions being explored. researchgate.net The synthesis of novel derivatives of the broader artemisinin (B1665778) class, including hybrids with other pharmacophores like benzothiophene, has also been reported, showcasing the feasibility of creating new chemical entities based on this natural product scaffold. nih.gov

Future synthetic efforts will likely focus on modifying specific functional groups of the this compound molecule that are identified as being critical for its biological activity. For instance, based on the understanding of its interaction with target proteins, chemists can design analogs with altered stereochemistry or with the addition of new chemical moieties to optimize binding affinity and specificity. The development of a diverse library of this compound analogs will be essential for systematically exploring the therapeutic potential of this class of compounds and for identifying lead candidates for further preclinical development.

Exploration of Additional Preclinical Therapeutic Applications

While the anti-inflammatory and potential anticancer activities of this compound and its relatives are the most studied, future preclinical research should explore a wider range of therapeutic applications. The known immunomodulatory effects of the artemisinin family of compounds suggest that this compound could be a candidate for the treatment of autoimmune diseases and neuroinflammatory conditions. frontiersin.orgfrontiersin.orgnih.govnih.gov

Preclinical studies in animal models of diseases such as rheumatoid arthritis, multiple sclerosis, or inflammatory bowel disease could reveal new therapeutic opportunities for this compound. nih.gov Given that neuroinflammation is a key pathological feature of many neurodegenerative disorders, investigating the effects of this compound in models of Alzheimer's disease or Parkinson's disease is also a logical next step. nih.govmdpi.commdpi.comsygnaturediscovery.com

The anticancer potential of this compound, suggested by its FPTase inhibitory activity, warrants further in-depth preclinical evaluation. frontiersin.orgfrontiersin.orgnih.govmdpi.comnih.gov This would involve testing its efficacy in various cancer cell lines and in animal tumor models to determine its spectrum of activity and to elucidate the underlying mechanisms of its cytotoxic effects. Such preclinical investigations are essential to build a strong evidence base for any potential future clinical applications of this compound and its novel analogs.

Q & A

Q. How can researchers address variability in this compound sourcing and quality?

  • Quality Control : Require certificates of analysis (CoA) from suppliers for purity, stereochemistry, and endotoxin levels. Validate batches via in-house HPLC/MS .
  • Natural Variation : For plant-derived this compound, document geographical origin, harvest season, and extraction methods to account for phytochemical variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arteminolide B
Reactant of Route 2
Arteminolide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.